molecular formula C25H27N3O5 B2649868 N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide CAS No. 1235391-78-2

N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide

Cat. No.: B2649868
CAS No.: 1235391-78-2
M. Wt: 449.507
InChI Key: SJNBCFLZTGMQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent. The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.

The final coupling step involves the reaction of the benzofuran intermediate with the piperidine derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The ethanediamide linkage may facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
  • **N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

Uniqueness

N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran moiety provides aromatic stability and potential biological activity, while the piperidine ring enhances binding affinity. The ethanediamide linkage contributes to the compound’s overall stability and bioavailability.

This detailed article provides a comprehensive overview of N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-2-32-20-9-7-19(8-10-20)27-24(30)23(29)26-16-17-11-13-28(14-12-17)25(31)22-15-18-5-3-4-6-21(18)33-22/h3-10,15,17H,2,11-14,16H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNBCFLZTGMQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.